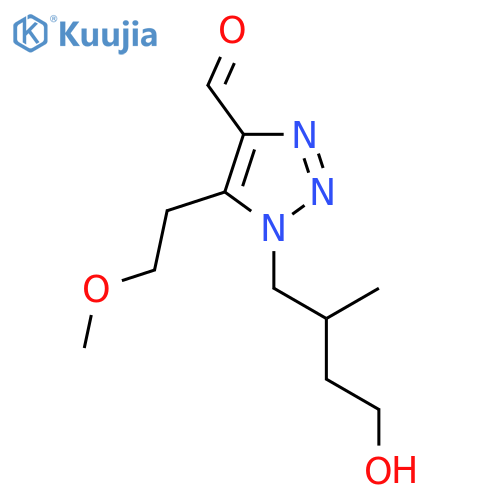Cas no 2172095-38-2 (1-(4-hydroxy-2-methylbutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde)
1-(4-ヒドロキシ-2-メチルブチル)-5-(2-メトキシエチル)-1H-1,2,3-トリアゾール-4-カルバアルデヒドは、高度に機能化されたトリアゾール誘導体であり、その分子構造にヒドロキシル基とメトキシエチル基を有する特徴的な化合物です。この化合物は、アルデヒド官能基を有することから、さらなる化学変換のための有用な中間体としての応用が期待されます。また、極性基を複数含むため、溶解性や反応性に優れ、医薬品や有機合成化学における多様な反応経路への適用が可能です。その特異的な構造は、生物活性化合物の設計や材料科学分野での利用にも適しています。

2172095-38-2 structure
商品名:1-(4-hydroxy-2-methylbutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde
1-(4-hydroxy-2-methylbutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-(4-hydroxy-2-methylbutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde
- EN300-1594961
- 2172095-38-2
-
- インチ: 1S/C11H19N3O3/c1-9(3-5-15)7-14-11(4-6-17-2)10(8-16)12-13-14/h8-9,15H,3-7H2,1-2H3
- InChIKey: AFILDPXQIMDNBF-UHFFFAOYSA-N
- ほほえんだ: OCCC(C)CN1C(=C(C=O)N=N1)CCOC
計算された属性
- せいみつぶんしりょう: 241.14264148g/mol
- どういたいしつりょう: 241.14264148g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 8
- 複雑さ: 228
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 77.2Ų
1-(4-hydroxy-2-methylbutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1594961-2.5g |
1-(4-hydroxy-2-methylbutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172095-38-2 | 2.5g |
$4973.0 | 2023-06-04 | ||
| Enamine | EN300-1594961-5.0g |
1-(4-hydroxy-2-methylbutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172095-38-2 | 5g |
$7358.0 | 2023-06-04 | ||
| Enamine | EN300-1594961-0.05g |
1-(4-hydroxy-2-methylbutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172095-38-2 | 0.05g |
$2131.0 | 2023-06-04 | ||
| Enamine | EN300-1594961-0.5g |
1-(4-hydroxy-2-methylbutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172095-38-2 | 0.5g |
$2435.0 | 2023-06-04 | ||
| Enamine | EN300-1594961-1000mg |
1-(4-hydroxy-2-methylbutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172095-38-2 | 1000mg |
$2537.0 | 2023-09-23 | ||
| Enamine | EN300-1594961-100mg |
1-(4-hydroxy-2-methylbutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172095-38-2 | 100mg |
$2232.0 | 2023-09-23 | ||
| Enamine | EN300-1594961-250mg |
1-(4-hydroxy-2-methylbutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172095-38-2 | 250mg |
$2333.0 | 2023-09-23 | ||
| Enamine | EN300-1594961-5000mg |
1-(4-hydroxy-2-methylbutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172095-38-2 | 5000mg |
$7358.0 | 2023-09-23 | ||
| Enamine | EN300-1594961-1.0g |
1-(4-hydroxy-2-methylbutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172095-38-2 | 1g |
$2537.0 | 2023-06-04 | ||
| Enamine | EN300-1594961-10.0g |
1-(4-hydroxy-2-methylbutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172095-38-2 | 10g |
$10911.0 | 2023-06-04 |
1-(4-hydroxy-2-methylbutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde 関連文献
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
2172095-38-2 (1-(4-hydroxy-2-methylbutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde) 関連製品
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 557-08-4(10-Undecenoic acid zinc salt)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
